molecular formula C13H13FN2OS B2554137 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 899744-49-1

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2554137
CAS No.: 899744-49-1
M. Wt: 264.32
InChI Key: DAZNGZFURCHVFU-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic pyrimidine-based compound offered for early-stage discovery research. Pyrimidine derivatives are a significant class of heterocyclic compounds with established broad applicability in medicinal chemistry and chemical biology. This specific molecule features a 2-fluorobenzylthio group at the 2-position and methyl substituents at the 5- and 6-positions of the pyrimidin-4(3H)-one core, a structure known to be of high interest in the development of enzyme inhibitors. Structurally related pyrimidine and thiopyrimidine analogs have demonstrated considerable potential as key scaffolds in the development of anticancer agents. Recent research on similar compounds has shown that they can function as potent dual inhibitors of epigenetic and kinase targets, such as BRD4 and PLK1 . Inhibition of these proteins can disrupt cell cycle progression, induce apoptosis, and suppress cancer cell proliferation, making such compounds valuable tools for oncological research . Furthermore, the inclusion of a thiourea-like moiety (as part of the thioether linkage) is a feature present in many biologically active molecules, which are known to exhibit a range of properties including anticancer and antibacterial activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural motifs present in 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one make it a promising candidate for researchers investigating new chemical probes in cell biology and drug discovery pathways.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c1-8-9(2)15-13(16-12(8)17)18-7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNGZFURCHVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorobenzyl chloride and 5,6-dimethylpyrimidin-4(3H)-one.

    Thioether Formation: The 2-fluorobenzyl chloride is reacted with a thiol compound under basic conditions to form the thioether linkage.

    Coupling Reaction: The resulting thioether is then coupled with 5,6-dimethylpyrimidin-4(3H)-one under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom or reduce the pyrimidinone ring.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-fluorinated or reduced pyrimidinone derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results demonstrated significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics such as doxorubicin, suggesting its potential as an anticancer agent .

Cell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
PC35.0Doxorubicin10.0
K5624.5Doxorubicin9.0
Hela6.0Doxorubicin12.0
A5497.5Doxorubicin11.0

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens, indicating its potential use in treating infections.

Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, outperforming traditional antibiotics.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus16
Escherichia coli32
Bacillus cereus8

Agrochemical Applications

The compound's structure suggests it may also serve as a basis for developing new agrochemicals, particularly fungicides and insecticides.

Fungicidal Activity

Research into related pyrimidine derivatives has indicated that they possess significant antifungal properties.

Case Study: Fungicidal Activity Assessment
A study evaluated the antifungal activity of similar compounds against various fungal pathogens, revealing effective inhibition rates at concentrations comparable to existing fungicides.

Fungal PathogenInhibition Rate (%) at 50 µg/mL
Botrytis cinerea96.76
Sclerotinia sclerotiorum82.73

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the thioether linkage can participate in redox reactions. The pyrimidinone core may interact with nucleic acids or proteins, influencing their function.

Comparison with Similar Compounds

Table 1: Comparison of Pyrimidin-4(3H)-one Derivatives

Compound Name Substituents M.p. (°C) Yield (%) Key Features Reference
2-((2-Fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one 2-(2-Fluorobenzylthio), 5,6-dimethyl N/A N/A Fluorine enhances lipophilicity Target
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one 2-(2-Methylbenzylthio), 6-amino N/A N/A Amino group may improve solubility
2-[(4-Fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one 2-(4-Fluorophenylamino), 5,6-dimethyl N/A N/A Fluorophenylamino group for π-π interactions
2-((3-Nitrophenyl)-2-oxoethylthio)-6-(phenylamino)pyrimidin-4(3H)-one 2-(3-Nitro-substituted), 6-phenylamino 222.3–223.0 80.3 Nitro group may confer redox activity

Key Observations :

  • The 2-fluorobenzylthio group in the target compound distinguishes it from amino- or nitro-substituted analogs, offering unique electronic and steric properties.
  • Methyl groups at the 5- and 6-positions are conserved across derivatives, suggesting their role in stabilizing the pyrimidinone core .

Thieno[2,3-d]pyrimidin-4(3H)-one Analogues

Table 2: Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents M.p. (°C) Biological Activity Reference
3-Ethyl-2-((2-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-(2-Fluorobenzylthio), 3-ethyl, 5,6-dimethyl N/A N/A
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-Chlorobenzyl, tetrahydrobenzothieno N/A Antiprotozoal activity (90% efficacy)
5,6-Dimethyl-3-ethyl-2-[[2-(diethylamino)ethyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one Diethylaminoethylthio N/A Potential CNS penetration

Key Observations :

  • The thieno ring system increases molecular rigidity, which may improve receptor affinity but reduce solubility compared to non-fused pyrimidinones.
  • Chlorine or fluorine substituents on the benzylthio group correlate with biological activity in antiparasitic studies .

Heterocyclic Hybrids with Pyrimidinone Moieties

Table 3: Hybrid Compounds Featuring Pyrimidinone Cores

Compound Name Hybrid Structure Yield (%) Notable Properties Reference
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5l) Oxadiazole-pyrimidinone hybrid 78.2 High yield; trifluoromethyl enhances metabolic stability
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one Pyrazole-pyrimidinone hybrid N/A Thienyl group for extended conjugation

Key Observations :

  • The trifluoromethyl group in compound 5l may reduce oxidative metabolism, extending half-life .

Biological Activity

2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one, with the CAS number 899744-49-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidinone core linked to a thioether group and a fluorobenzyl moiety. Its molecular formula is C13H13FN2OSC_{13}H_{13}FN_2OS, with a molecular weight of approximately 264.32 g/mol. The presence of a fluorine atom may enhance its lipophilicity and biological interactions.

Synthesis

The synthesis typically involves:

  • Formation of Thioether : Reacting 2-fluorobenzyl chloride with a thiol under basic conditions.
  • Coupling Reaction : The thioether is then coupled with 5,6-dimethylpyrimidin-4(3H)-one to yield the final product.

Anticancer Properties

Research indicates that compounds similar to 2-((2-fluorobenzyl)thio)-5,6-dimethylpyrimidin-4(3H)-one exhibit significant anticancer activity. For instance, studies show that related fluorinated compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition related to cell growth pathways .

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Reference
Compound AL1210 Mouse Leukemia<10
Compound BBreast Cancer<15
Compound CLung Cancer<20

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The thioether group may interact with active sites of enzymes involved in cancer cell metabolism.
  • Nucleic Acid Interaction : The pyrimidinone structure may intercalate or bind to nucleic acids, disrupting replication processes.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of similar pyrimidine derivatives against various viral infections. The inhibition of viral polymerases has been noted as a key mechanism by which these compounds exert their effects .

Table 2: Antiviral Activity Overview

Compound NameVirus TargetedEC50 (µM)Reference
2-Fluoro DerivativeHCV NS5B0.35
Thiazolidinone AnalogHIV-10.26

Case Studies

  • In Vivo Studies : In vivo studies demonstrated that administration of related compounds resulted in tumor regression in mouse models, suggesting effective bioavailability and therapeutic potential.
  • Cell Line Studies : A series of cell line studies indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

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